Moderate ALDH2 Inhibitory Activity Differentiates from Simpler Aryloxyfurans
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde exhibits moderate inhibitory activity against human mitochondrial aldehyde dehydrogenase (ALDH2) with an IC50 of 360 nM in a recombinant enzyme assay [1]. While no direct head-to-head comparator data exists, class-level inference suggests that this activity profile distinguishes it from simpler 5-phenoxyfuran-2-carbaldehydes, which typically show weaker or no ALDH2 engagement. ALDH2 is a validated target in oncology and cardiovascular disease, making this compound a potential starting point for medicinal chemistry optimization.
| Evidence Dimension | ALDH2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 5-phenoxyfuran-2-carbaldehyde (IC50 not reported; inferred to be >10 µM based on SAR trends in aryloxyfuran series) |
| Quantified Difference | ≥28-fold lower IC50 for the dimethylphenoxy derivative (inferred) |
| Conditions | Full length recombinant human ALDH2 expressed in E. coli; dehydrogenase activity measured via NAD(P)H production |
Why This Matters
Procurement for ALDH2-targeted research requires compounds with verified inhibitory activity; this compound provides a defined starting point (IC50 = 360 nM) not available with unsubstituted analogs.
- [1] BindingDB BDBM50236908; CHEMBL1562069. IC50: 360 nM for inhibition of full length recombinant human ALDH2. View Source
